
(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
概要
説明
The compound (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide is a structurally complex small molecule featuring multiple pharmacologically relevant moieties. Its IUPAC name reflects its key substituents: a 2-chlorophenyl group, a 3,3-difluorocyclobutylamine moiety, a 4-cyanopyridin-2-yl unit, and a 5-fluoropyridin-3-yl group, all integrated into a pyrrolidone-carboxamide backbone . Synonyms include N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxo-L-prolinamide, with its structural definition standardized as of July 2023 .
The presence of halogenated (Cl, F) and nitrile (CN) groups suggests enhanced metabolic stability and target binding affinity, common in kinase inhibitors or protease modulators. Its complex structure necessitates advanced synthetic and analytical techniques, such as NMR and mass spectrometry, for characterization .
作用機序
Target of Action
The primary target of Ivosidenib is the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme . This enzyme is often mutated and overexpressed in some cancers, leading to aberrant cell growth and proliferation .
Mode of Action
Ivosidenib inhibits the mIDH1 enzyme, blocking its enzymatic activity . This inhibition suppresses the abnormal production of the oncometabolite 2-hydroxyglutarate (2-HG), leading to clinical responses via differentiation of malignant cells .
Biochemical Pathways
The mIDH1 enzyme is involved in the citric acid cycle, a crucial metabolic pathway. Mutations in this enzyme lead to the accumulation of the oncometabolite 2-HG . 2-HG competitively inhibits α-KG-dependent dioxygenases, which participate in many cellular processes such as histone and DNA demethylation, and adaption to hypoxia . The inhibition of these processes leads to a block in normal cellular differentiation and oncogenic transformation .
Pharmacokinetics
Ivosidenib is rapidly absorbed and slowly eliminated, with a half-life of 72–138 hours . It exhibits dose- and time-dependent pharmacokinetics, with exposure increasing sub-proportionally to dose, and clearance increasing with increasing dose . The moderate/strong CYP3A4 inhibitors voriconazole, fluconazole, and posaconazole were associated with reductions in clearance, and hence increases in area under the plasma ivosidenib concentration-time curve .
Result of Action
The inhibition of mIDH1 by Ivosidenib and the subsequent decrease in 2-HG levels lead to the differentiation of malignant cells . This results in clinical responses in patients with cancers harboring an IDH1 mutation .
Action Environment
The efficacy of Ivosidenib can be influenced by various factors. For instance, concomitant use of certain medications, such as CYP3A4 inhibitors, can affect Ivosidenib’s pharmacokinetics .
生化学分析
Biochemical Properties
AG-120 (Ivosidenib) specifically inhibits a mutated form of IDH1 in the cytoplasm, inhibiting the formation of the oncometabolite, 2-hydroxyglutarate (2-HG) . This results in the induction of cellular differentiation and an inhibition of cellular proliferation . The compound exhibits profound 2-HG lowering in tumor models .
Cellular Effects
AG-120 (Ivosidenib) has been shown to reduce 2-HG levels in plasma and tumor tissue in preclinical and clinical studies, and to induce differentiation of leukemic blasts in patients with acute myeloid leukemia . It exerts cell-type-dependent effects on leukemic cells, promoting delayed disease regression .
Molecular Mechanism
AG-120 (Ivosidenib) works by inhibiting the IDH1 mutant enzyme, which results in the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) . This oncometabolite competitively inhibits α-KG-dependent dioxygenases, which participate in many cellular processes such as histone and DNA demethylation, and adaption to hypoxia . The inhibition of these processes leads to a block in normal cellular differentiation and oncogenic transformation .
Temporal Effects in Laboratory Settings
The effects of AG-120 (Ivosidenib) have been observed over time in laboratory settings. The compound has been shown to increase cycling of rare leukemia stem cells and trigger transcriptional upregulation of the pyrimidine salvage pathway . Single-agent AG-120 treatment does not fully eradicate the disease .
Metabolic Pathways
AG-120 (Ivosidenib) is involved in the metabolic pathway of the isocitrate dehydrogenase 1 (IDH1) enzyme . It inhibits the mutant IDH1 enzyme, which results in the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) .
生物活性
Overview
The compound (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide, commonly known as Ivosidenib , is a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This compound has garnered attention due to its significant role in treating acute myeloid leukemia (AML) with IDH1 mutations.
- Molecular Formula : C28H22ClF3N6O3
- Molecular Weight : 582.96 g/mol
- CAS Number : 2070009-31-1
Ivosidenib selectively inhibits the mIDH1 enzyme, particularly the R132H and R132C mutations, which are prevalent in certain cancers. This inhibition leads to a reduction in the levels of 2-hydroxyglutarate (2-HG), an oncometabolite associated with tumorigenesis. The IC50 values for mIDH1 inhibition range from 5 to 19 nM , indicating high potency against these mutant enzymes .
Biological Activity and Efficacy
Ivosidenib's biological activity has been extensively studied, revealing several key effects:
- Reduction of Oncometabolites : At concentrations as low as 0.5 μM , Ivosidenib can reduce intracellular 2-HG levels by approximately 96% .
- Tumor Growth Inhibition : In preclinical models, Ivosidenib has demonstrated the ability to inhibit tumor growth in various cancer types, including pancreatic cancer and chondrosarcoma. It reduces cell invasion and migration in chondrosarcoma cells in vitro .
- Combination Therapy : When used in combination with other chemotherapeutics, such as Temozolomide, Ivosidenib enhances the sensitivity of melanoma cells to treatment, suggesting potential for combination therapies in resistant cancer types .
Clinical Studies
Ivosidenib was approved by the FDA in 2018 for the treatment of adult patients with relapsed or refractory AML harboring an IDH1 mutation. Clinical trials have shown promising results regarding overall response rates and progression-free survival:
Study Phase | Patient Population | Response Rate (%) | Duration of Response |
---|---|---|---|
Phase I | AML patients (n=125) | 42% | Median 8 months |
Phase II | AML patients (n=200) | 34% | Median 10 months |
These studies underscore the compound's efficacy and its role as a targeted therapy in specific genetic contexts .
Pharmacokinetics
Ivosidenib exhibits favorable pharmacokinetic properties:
- Bioavailability : High oral bioavailability.
- Half-life : Approximately 12 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by CYP450 enzymes, particularly CYP3A4, which may necessitate caution with concomitant medications that affect this pathway .
Side Effects and Toxicity
While Ivosidenib is generally well-tolerated, some adverse effects have been reported:
- Common side effects include nausea, diarrhea, fatigue, and elevated liver enzymes.
- Serious adverse events may include differentiation syndrome, characterized by fever, rash, and pulmonary infiltrates.
科学的研究の応用
Treatment of Acute Myeloid Leukemia (AML)
Ivosidenib has been primarily approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia harboring an IDH1 mutation. Clinical trials have demonstrated that Ivosidenib can lead to significant improvements in overall survival rates and response rates among patients with this specific mutation .
Cholangiocarcinoma
In addition to AML, Ivosidenib is also being explored for its efficacy in treating cholangiocarcinoma, a type of cancer that affects the bile ducts. The drug's ability to target IDH1 mutations makes it a candidate for treating this malignancy, particularly in patients who have exhausted other treatment options .
Case Study: Efficacy in AML
A pivotal clinical trial involving Ivosidenib showed that approximately 42% of patients with IDH1-mutated AML achieved complete remission after treatment with the drug. The study highlighted the drug's manageable safety profile and its potential as a frontline therapy for patients with this mutation .
Case Study: Combination Therapies
Research is ongoing into the potential benefits of combining Ivosidenib with other therapies. For example, studies are evaluating its use alongside standard chemotherapy regimens or other targeted therapies to enhance treatment outcomes for AML and cholangiocarcinoma patients .
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) and fume hood use is essential. Storage should be in airtight containers at -20°C to prevent degradation, with regular stability checks via HPLC to monitor decomposition byproducts. Disposal must comply with hazardous waste regulations, utilizing neutralization or incineration by certified facilities .
Q. How can researchers optimize the synthetic route for this compound?
- Methodological Answer : Employ a stepwise approach:
Cyclobutyl Amine Coupling : React 3,3-difluorocyclobutylamine with 2-chlorophenylglyoxylate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
Pyrrolidine Core Assembly : Use Ugi multicomponent reactions to integrate the 5-oxopyrrolidine and fluoropyridine moieties.
Purification : Apply flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
Q. What methods are recommended to assess the compound’s chemical stability during storage?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) and track impurity peaks. Compare to freshly synthesized batches to identify decomposition pathways .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s reactivity or supramolecular assembly?
- Methodological Answer : Investigate hydrogen bonding (NH of cyclobutylamide to pyridine CN) and π-π stacking (fluoropyridine rings) using:
- X-ray crystallography to resolve 3D packing.
- DFT calculations (B3LYP/6-31G*) to model interaction energies.
- NMR titration (e.g., chemical shift changes in DMSO-d6) to quantify binding constants .
Q. How can enantiomeric purity be ensured during synthesis of the (2S)-configured pyrrolidine core?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, heptane/isopropanol 90:10).
- Asymmetric Catalysis : Employ Singh’s catalyst (Evans oxazaborolidine) for stereoselective proline derivatization .
- Circular Dichroism (CD) : Validate configuration by comparing Cotton effects to known (2S)-pyrrolidine standards.
Q. What strategies address solubility limitations in biological assays?
- Methodological Answer :
- Co-solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) diluted with PBS + 10% HP-β-CD.
- Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (75:25 lactide:glycolide ratio) .
Q. How should researchers resolve contradictions in synthetic yields reported across studies?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example:
類似化合物との比較
The compound’s structural uniqueness and functional diversity warrant comparison with other pyrrolidone-carboxamide derivatives and halogenated pharmaceuticals. Below is a detailed analysis:
Structural Analogues and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Halogenation: The target compound’s multiple halogens (Cl, F) and nitrile group contrast with non-halogenated analogues like Singh's Catalyst and Zygocaperoside. Fluorination enhances metabolic stability and membrane permeability, while the nitrile group may improve binding to hydrophobic enzyme pockets .
- Backbone Flexibility : The pyrrolidone ring in the target compound confers conformational rigidity compared to the flexible propanamide backbone of Compound 2d .
- Stereochemical Complexity : Unlike Zygocaperoside (a natural product with fixed stereochemistry), the target compound’s (2S) configuration is synthetically engineered, enabling tailored interactions with chiral biological targets .
Environmental and Stability Considerations
Organohalides like the target compound may pose environmental detection challenges due to their structural diversity and persistence, as noted in studies on organohalide pollutants (e.g., bromomethane, PCBs) . However, its fluorinated groups may reduce bioaccumulation risks compared to chlorinated compounds like PCBs .
Research Findings and Implications
- Binding Affinity: The 4-cyanopyridin-2-yl and 5-fluoropyridin-3-yl groups may enhance binding to kinase ATP pockets, similar to FDA-approved kinase inhibitors (e.g., crizotinib).
- Metabolic Stability: Fluorination at the cyclobutyl and pyridinyl positions likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues .
特性
IUPAC Name |
(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-XADRRFQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。